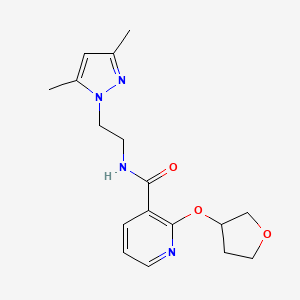
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N4O2. The structure features a pyrazole ring, a tetrahydrofuran moiety, and a nicotinamide group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves a multi-step process that can include:
- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a starting material.
- Alkylation : Introducing the ethyl group through an alkylation reaction.
- Coupling with Tetrahydrofuran : Employing etherification techniques to attach the tetrahydrofuran moiety.
- Final Modification : Conjugating the nicotinamide group to enhance its biological profile.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E), EGFR, and telomerase activity . In vitro studies have demonstrated that derivatives of pyrazole can effectively induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit nitric oxide (NO) production and pro-inflammatory cytokines like TNF-alpha. Studies have shown that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Some studies suggest that derivatives of pyrazole exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Key factors influencing its biological activity include:
- Substituent Positioning : The placement of functional groups on the pyrazole ring affects binding affinity to target proteins.
- Hydrophobicity : The presence of hydrophobic groups enhances membrane permeability.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives:
- Study on HepG2 Cells : A specific derivative showed IC50 values indicating potent cytotoxic effects against liver cancer cells .
- Inflammation Model : In vivo models demonstrated reduced edema and pro-inflammatory markers upon treatment with pyrazole derivatives .
- Antibacterial Testing : A series of compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .
属性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-10-13(2)21(20-12)8-7-18-16(22)15-4-3-6-19-17(15)24-14-5-9-23-11-14/h3-4,6,10,14H,5,7-9,11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSCNSOIECNLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(N=CC=C2)OC3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














